The primary application of Imidurea in scientific research is as a preservative in various formulations. Its antimicrobial properties help prevent the growth of bacteria, fungi, and other microorganisms that can contaminate research samples and reagents. This is crucial for maintaining the integrity and accuracy of research experiments.
Here are some specific examples of its use:
While Imidurea possesses these beneficial properties in research settings, it's important to note that it can be a potential allergen and irritant []. Researchers should handle it with appropriate safety precautions and consult safety data sheets (SDS) before use.
Beyond its primary use as a preservative, Imidurea has been investigated for potential applications in other research areas:
Imidazolidinyl urea is a synthetic compound primarily used as an antimicrobial preservative in cosmetics and personal care products. Its chemical structure consists of an imidazolidine ring linked to a urea moiety, which allows it to act as a formaldehyde releaser. This property is crucial for its function as it helps inhibit microbial growth in formulations, thereby extending shelf life and ensuring product safety. The compound is often found in products labeled as "hypoallergenic," although this label can be misleading for individuals with sensitivities .
Imidurea acts as a formaldehyde releaser. Upon decomposition, it liberates formaldehyde, a well-known antimicrobial agent that disrupts cellular processes in bacteria, fungi, and other microorganisms []. This disruption prevents their growth and proliferation, thereby preserving the cosmetic product.
The general reaction can be summarized as follows:
The synthesis of imidazolidinyl urea typically involves the following steps:
Imidazolidinyl urea is widely used in:
Its role as a preservative is critical for maintaining product integrity and safety over time .
Research indicates that imidazolidinyl urea can cause allergic reactions in sensitive individuals. Studies have shown that approximately 11% to 63% of patients who react to this compound also exhibit sensitivity to formaldehyde . Patch tests are commonly used to diagnose allergies related to imidazolidinyl urea, with concentrations typically around 2% in petrolatum being utilized for testing .
Imidazolidinyl urea shares structural and functional similarities with several other compounds, notably diazolidinyl urea. Below is a comparison highlighting its uniqueness:
Compound | Structure Type | Primary Use | Formaldehyde Releasing | Allergic Potential |
---|---|---|---|---|
Imidazolidinyl Urea | Urea derivative | Antimicrobial preservative | Yes | Moderate |
Diazolidinyl Urea | Urea derivative | Antimicrobial preservative | Yes | Moderate |
Hydantoin | Dihydro derivative | Preservative | No | Low |
Quaternium-15 | Quaternary ammonium | Preservative | Yes | Low |
Uniqueness: Imidazolidinyl urea is distinct due to its specific mechanism of action involving MRGPRX2 activation, leading to unique allergic responses not typically seen with other preservatives like quaternium compounds .
Imidazolidinyl urea is a complex organic compound with the molecular formula C₁₁H₁₆N₈O₈ [1]. This heterocyclic substituted urea has a molecular weight of 388.29 g/mol, making it a relatively large molecule with multiple functional groups [2]. The compound is identified by the Chemical Abstracts Service (CAS) registry number 39236-46-9, which serves as its unique identifier in chemical databases and literature [3].
The elemental composition of imidazolidinyl urea consists of 11 carbon atoms, 16 hydrogen atoms, 8 nitrogen atoms, and 8 oxygen atoms [4]. When analyzed on a percentage basis, the theoretical elemental composition is calculated as follows: carbon (34.03%), hydrogen (4.15%), nitrogen (28.86%), and oxygen (32.96%) [5]. The high nitrogen content is particularly notable, with commercial preparations of imidazolidinyl urea typically containing between 26.0% and 28.0% nitrogen on a dried basis, which aligns closely with the theoretical calculation [6].
Element | Count | Mass Percentage (%) |
---|---|---|
Carbon (C) | 11 | 34.03 |
Hydrogen (H) | 16 | 4.15 |
Nitrogen (N) | 8 | 28.86 |
Oxygen (O) | 8 | 32.96 |
The elemental analysis serves as an important quality control parameter for commercial preparations of imidazolidinyl urea, with specifications typically requiring nitrogen content between 26.0% and 28.0% on a dried basis [7]. This high nitrogen content contributes to the compound's chemical reactivity and functional properties [8].
The structural elucidation of imidazolidinyl urea has undergone significant revision since its initial characterization [9]. The compound features a complex structure containing two imidazolidinone (hydantoin) rings linked by two urea molecules [10]. Each imidazolidinone ring contains a five-membered heterocyclic structure with two nitrogen atoms and two carbonyl groups, forming the 2,5-dioxoimidazolidine moiety [11].
A critical aspect of imidazolidinyl urea's structure involves the positioning of the hydroxymethyl groups [12]. Initially, the structure was reported with hydroxymethyl groups attached to the nitrogen atoms of the imidazolidine rings [13]. However, more recent structural studies by Hoeck have revised this understanding, demonstrating that the hydroxymethyl functional groups are actually attached to the carbon atoms of the imidazolidine rings rather than the nitrogen atoms [14] [2].
The IUPAC name for imidazolidinyl urea, reflecting this revised structure, is 3-[3-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-1-[({[3-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]carbamoyl}amino)methyl]urea [15]. Alternative chemical names include 1,1'-methylenebis[3-[3-(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl]urea] and N,N''-methylenebis[N'-[3-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]urea] [16].
The structural formula can be represented by the SMILES notation: OCN1C(NC(=O)NCNC(=O)NC2N(CO)C(=O)NC2=O)C(=O)NC1=O, which encodes the connectivity of atoms in the molecule [17]. The InChI Key ZCTXEAQXZGPWFG-UHFFFAOYSA-N provides a standardized identifier for the compound in chemical databases [18].
Structural Feature | Description |
---|---|
Core Structure | Contains two imidazolidinone (hydantoin) rings linked by two urea molecules |
Functional Groups | Contains imidazolidinone derivatives, urea linkages, and hydroxymethyl groups |
Hydroxymethyl Groups | Attached to the carbon atoms of the imidazolidine rings rather than the nitrogen atoms (revised structure) |
Structural Revision | Originally reported with hydroxymethyl groups on nitrogen atoms; revised by Hoeck with hydroxymethyl groups on carbon atoms |
Imidazolidinyl urea possesses distinct physicochemical properties that influence its behavior in various applications. In its pure form, it appears as a white to pale yellow powder with a slight characteristic odor, though some preparations are described as odorless [28] [29].
The compound has a melting point range of 141-143°C and decomposes at temperatures above 160°C, indicating moderate thermal stability [30]. The estimated boiling point is approximately 514.04°C, though this is a rough estimate as the compound typically decomposes before reaching its boiling point [31]. The density is estimated to be around 1.4245 g/cm³ [32].
Solubility is a key physicochemical property of imidazolidinyl urea [33]. The compound is readily soluble in water and glycerol, forming clear colorless solutions [34]. A typical solubility test shows that 3.0 g of imidazolidinyl urea dissolves in 7.0 ml of water to form a clear solution [35]. In contrast, it is insoluble in almost all organic solvents, which limits its compatibility with certain formulation types [36]. This solubility profile is consistent with the polar nature of the molecule, which contains multiple hydrogen bond donors and acceptors.
Property | Value |
---|---|
Physical Form | White to pale yellow powder |
Color | White to pale yellow |
Odor | Slight characteristic odor or odorless |
Melting Point | 141-143°C |
Boiling Point | 514.04°C (rough estimate) |
Density | 1.4245 (rough estimate) |
Vapor Pressure | 0 Pa at 25°C |
Refractive Index | 1.6910 (estimate) |
LogP | 0.9 at 20°C |
pH | 6.0 to 7.5 (1% in water) |
The volatility of imidazolidinyl urea is extremely low, with a vapor pressure of 0 Pa at 25°C, indicating that the compound does not readily evaporate at room temperature. This low volatility contributes to its stability in formulations and prevents loss through evaporation during storage.
The stability of imidazolidinyl urea is generally good under normal storage conditions. The compound is described as stable, with a shelf life of approximately 36 months when stored properly. However, it can undergo decomposition at elevated temperatures, particularly above 160°C. In aqueous solutions, the pH is close to neutrality, typically in the range of 6.0 to 7.5 for a 1% solution in water. This near-neutral pH contributes to the compound's compatibility with a wide range of formulation types.
Irritant